Ethyl 7-amino-3,4-dihydroquinoline-1(2H)-carboxylate

Description

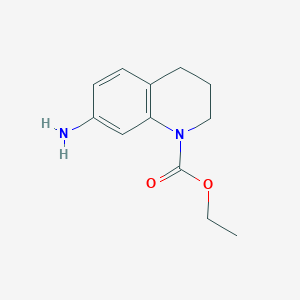

Ethyl 7-amino-3,4-dihydroquinoline-1(2H)-carboxylate (C₁₄H₂₀N₂O₂, MW 248.32 g/mol) is a synthetic intermediate characterized by a partially saturated quinoline core substituted with an amino group at position 7 and an ethyl carboxylate ester at position 1. Key physical properties include a density of 1.1 g/cm³ and a boiling point of 393.4°C at 760 mmHg . This compound is utilized in pharmaceutical research, particularly in the synthesis of opioid receptor modulators and anticancer agents, owing to its structural versatility and functional groups that facilitate further derivatization .

Properties

IUPAC Name |

ethyl 7-amino-3,4-dihydro-2H-quinoline-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O2/c1-2-16-12(15)14-7-3-4-9-5-6-10(13)8-11(9)14/h5-6,8H,2-4,7,13H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXDQMWHAXGYMIN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1CCCC2=C1C=C(C=C2)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1249671-44-0 | |

| Record name | ethyl 7-amino-1,2,3,4-tetrahydroquinoline-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 7-amino-3,4-dihydroquinoline-1(2H)-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethyl 3-oxo-3-phenylpropanoate with aniline derivatives in the presence of a catalyst. The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 7-amino-3,4-dihydroquinoline-1(2H)-carboxylate can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form quinoline derivatives.

Reduction: Reduction reactions can convert it into different dihydroquinoline derivatives.

Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted quinoline compounds.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed

The major products formed from these reactions include various quinoline derivatives, which can be further functionalized for specific applications in medicinal chemistry and material science.

Scientific Research Applications

Scientific Research Applications of Ethyl 7-amino-3,4-dihydroquinoline-1(2H)-carboxylate

This compound is a chemical compound featuring a quinoline ring system, which makes it a valuable building block in the synthesis of complex organic molecules for scientific research in chemistry and biology. The compound's unique structure and specific substitution pattern, including the ethyl ester group, give it distinct chemical and biological properties.

Preparation Methods

The synthesis of this compound typically involves the cyclization of precursors under controlled conditions. A common method includes reacting ethyl 3-oxo-3-phenylpropanoate with aniline derivatives using a catalyst in a solvent like ethanol or methanol at elevated temperatures to facilitate cyclization. Industrial production methods optimize these reaction conditions for higher yields and purity, often using continuous flow reactors and purification techniques like crystallization and chromatography.

Chemical Reactions

This compound can undergo oxidation, reduction, and substitution reactions.

- Oxidation: It can be oxidized to form quinoline derivatives using oxidizing agents like potassium permanganate and chromium trioxide.

- Reduction: Reduction reactions can convert it into different dihydroquinoline derivatives using reducing agents such as sodium borohydride and lithium aluminum hydride.

- Substitution: The amino group can participate in nucleophilic substitution reactions, leading to various substituted quinoline compounds using reagents like alkyl halides and acyl chlorides.

The major products formed from these reactions are various quinoline derivatives, which can be further functionalized for specific applications in medicinal chemistry and material science.

This compound is of interest in medicinal chemistry because of its diverse biological activities. The quinoline ring system allows it to interact with multiple biological targets, making it a promising scaffold for drug development.

Anticancer Activity: Tetrahydroquinoline derivatives, including this compound, have shown anticancer potential. In vitro assays have demonstrated significant antiproliferative effects against various cancer cell lines:

| Cell Line | Inhibition (%) at 25 µM |

|---|---|

| H460 (Lung Carcinoma) | 30.7 |

| DU145 (Prostate) | 32.5 |

| MCF7 (Breast) | 25.4 |

The incorporation of aryl groups into the structure can enhance this activity, with some derivatives showing up to 90% inhibition in specific cell lines.

Enzyme Inhibition: This compound and its analogs can selectively inhibit various human carbonic anhydrase (CA) isoforms:

| Isoform | Inhibition Constant (K(I)) |

|---|---|

| hCA I | 9.5 µM |

| hCA VII | 480 nM |

| hCA IX | 16.1 nM |

This selectivity suggests potential therapeutic applications in treating conditions associated with dysregulated CA activity.

Case Studies

Anticancer Screening: A study on tetrahydroquinoline derivatives screened several compounds for anticancer properties across different cell lines and found that modifications to the aryl groups significantly impacted the efficacy of the compounds. Unsubstituted phenyl rings showed the highest antiproliferative effect, while some substitutions led to a complete loss of activity in specific cancer types, highlighting the importance of structural modifications in enhancing therapeutic efficacy.

Enzyme Inhibition: An investigation into the inhibitory effects on carbonic anhydrases revealed that this compound selectively inhibited certain isoforms while sparing others. This selectivity could be leveraged for developing drugs targeting specific pathological conditions without affecting normal physiological functions.

Cosmetic Applications

Mechanism of Action

The mechanism of action of Ethyl 7-amino-3,4-dihydroquinoline-1(2H)-carboxylate involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting enzymes or receptors involved in disease pathways. The quinoline ring system is known to interact with various biological targets, making this compound a valuable scaffold for drug development.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Quinoline Core

Amino vs. Hydroxyl/Methoxy Groups

- Ethyl 4-hydroxy-5,7-dimethoxy-3-(4-methoxyphenyl)-4-(p-tolyl)-3,4-dihydroquinoline-1(2H)-carboxylate (8e) Substituents: Hydroxyl (C4), dimethoxy (C5, C7), and aryl groups (C3, C4). Synthesis: Achieved 82% yield via condensation and cyclization . Impact: Hydroxyl and methoxy groups enhance hydrogen-bonding capacity and lipophilicity, making 8e a candidate for anticancer activity . Comparison: The amino group in the target compound offers nucleophilic reactivity for further functionalization, whereas 8e’s hydroxyl/methoxy groups may improve target binding .

Halogenated Derivatives

- tert-Butyl 6-chloro-3-fluoro-4-oxo-3,4-dihydroquinoline-1(2H)-carboxylate (2h) Substituents: Chloro (C6), fluoro (C3), and oxo (C4). Synthesis: 39% yield with high stereoselectivity (99:1 cis/trans, >99% ee) via asymmetric transfer hydrogenation . Impact: Fluorine enhances metabolic stability; chloro improves electrophilic reactivity. Comparison: The target compound’s amino group provides a site for conjugation, while halogenated analogs prioritize stability and electronic effects .

Ester Group Variations

Ethyl vs. tert-Butyl Esters

- tert-Butyl 7-amino-3,4-dihydroquinoline-1(2H)-carboxylate Ester Group: tert-Butyl instead of ethyl. Properties: Increased steric bulk improves stability but reduces reactivity. Available in 97% purity as a synthetic intermediate . Comparison: Ethyl esters (target compound) are more reactive in hydrolysis reactions, whereas tert-butyl esters are preferred for protecting-group strategies .

Methyl Esters

- Methyl 6-Benzyl-4-oxo-3,4-dihydroquinoline-1(2H)-carboxylate (2h) Synthesis: 59.4% yield via Pd-catalyzed coupling . Impact: Smaller ester size may reduce steric hindrance but increase susceptibility to hydrolysis. Comparison: Ethyl esters balance reactivity and stability better than methyl esters .

Biological Activity

Ethyl 7-amino-3,4-dihydroquinoline-1(2H)-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and various applications based on recent research findings.

1. Chemical Structure and Synthesis

This compound is characterized by the presence of a quinoline ring system, which is known for its interactions with multiple biological targets. The synthesis typically involves cyclization reactions from appropriate precursors under controlled conditions, yielding various derivatives that can be further functionalized for specific applications.

2.1 Anticancer Activity

Recent studies have highlighted the anticancer potential of tetrahydroquinoline derivatives, including this compound. In vitro assays demonstrated that these compounds exhibit significant antiproliferative effects against various cancer cell lines:

| Cell Line | Inhibition (%) at 25 µM |

|---|---|

| H460 (Lung Carcinoma) | 30.7 |

| DU145 (Prostate) | 32.5 |

| MCF7 (Breast) | 25.4 |

The incorporation of aryl groups into the structure notably enhances this activity, with some derivatives showing up to 90% inhibition in specific cell lines .

2.2 Inhibition of Carbonic Anhydrases

Another significant biological activity of related compounds is the inhibition of carbonic anhydrases (CAs). This compound and its analogs have been shown to selectively inhibit various human CA isoforms:

| Isoform | Inhibition Constant (K(I)) |

|---|---|

| hCA I | 9.5 µM |

| hCA VII | 480 nM |

| hCA IX | 16.1 nM |

These findings suggest potential therapeutic applications in treating conditions associated with dysregulated CA activity .

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets. The quinoline structure allows for binding with enzymes and receptors involved in disease pathways, potentially leading to inhibition of tumor growth or modulation of enzyme activity.

4.1 Case Study: Anticancer Screening

In a comprehensive study conducted on a series of tetrahydroquinoline derivatives, researchers screened several compounds for their anticancer properties across different cell lines. The study found that certain modifications to the aryl groups significantly impacted the efficacy of the compounds:

- Compound with Unsubstituted Phenyl Ring : Showed the highest antiproliferative effect.

- Substituted Compounds : Some substitutions led to a complete loss of activity in specific cancer types.

This highlights the importance of structural modifications in enhancing therapeutic efficacy .

4.2 Case Study: Enzyme Inhibition

A detailed investigation into the inhibitory effects on carbonic anhydrases revealed that this compound selectively inhibited certain isoforms while sparing others. This selectivity could be leveraged for developing drugs targeting specific pathological conditions without affecting normal physiological functions .

5.

This compound presents a promising scaffold for drug development due to its diverse biological activities, particularly in anticancer and enzyme inhibition contexts. Ongoing research into its mechanisms and structural modifications will likely yield new therapeutic agents with improved efficacy and specificity.

Q & A

Q. What are the standard synthetic routes for preparing Ethyl 7-amino-3,4-dihydroquinoline-1(2H)-carboxylate and its intermediates?

The compound is typically synthesized via multistep protocols involving coupling, hydrogenation, or catalytic amination. For example, tert-butyl-protected intermediates (e.g., tert-butyl 7-amino-3,4-dihydroquinoline-1(2H)-carboxylate) are prepared using palladium-catalyzed cross-coupling reactions under hydrogen gas, achieving yields of 91–95% . Key steps include:

- Protection of the amine group using tert-butoxycarbonyl (Boc) to prevent side reactions.

- Reduction of the quinoline ring via hydrogenation with Pd/C in THF .

- Deprotection under acidic conditions to yield the free amine.

Purification is often performed via flash column chromatography (e.g., SiO₂, hexane/acetone gradients) .

Q. How is the structural integrity of this compound confirmed experimentally?

A combination of spectroscopic and chromatographic methods is used:

- 1H/13C NMR : Characteristic shifts include δ 7.56 ppm (aromatic protons) and δ 154.0 ppm (ester carbonyl) in CDCl₃ .

- HRMS (ESI) : Validates molecular weight (e.g., [M+Na]+ calculated 382.1989, observed 382.2003) .

- Chiral SFC analysis : Determines enantiomeric excess (e.g., 92% ee) for stereospecific derivatives .

- FTIR : Confirms functional groups (e.g., C=O stretch at 1738 cm⁻¹ for esters) .

Advanced Research Questions

Q. How do reaction conditions influence regioselectivity in the synthesis of Ethyl 7-amino-3,4-dihydroquinoline derivatives?

Regioselectivity is controlled by catalysts, solvents, and temperature. For example:

- Iridium catalysis enables enantioselective amination of allylic acetates, achieving >90% ee in DMF at 50°C .

- Solvent polarity : Polar aprotic solvents (e.g., DMF) favor nucleophilic attack on electrophilic carbons, while nonpolar solvents may lead to side reactions .

- Temperature : Elevated temperatures (e.g., 100°C) accelerate cross-coupling but risk decomposition; lower temperatures improve selectivity for Boc-protected intermediates .

Q. How can researchers resolve contradictions in spectroscopic data for structurally similar dihydroquinoline derivatives?

Discrepancies in NMR or MS data often arise from:

- Tautomerism or rotameric equilibria : For example, NH protons in the amine group may exhibit broad or split peaks depending on solvent and pH .

- Residual solvents or impurities : Use high-purity deuterated solvents and subtract solvent peaks during analysis.

- Dynamic effects in HRMS : Isotopic patterns must match theoretical calculations (e.g., using [M+Na]+ adducts) to distinguish between homologs .

Cross-validation with X-ray crystallography (if crystalline) or 2D NMR (e.g., COSY, HSQC) is recommended .

Q. What strategies optimize enantioselective synthesis of this compound derivatives?

Enantioselectivity is achieved via:

- Chiral auxiliaries : (R)-tert-butylsulfinamide directs asymmetric induction during imine formation, yielding intermediates with 92% ee .

- Metal-ligand complexes : Iridium catalysts with phosphine ligands (e.g., 2-(di-tert-butylphosphino)-1-phenylindole) control stereochemistry in allylic amination .

- Kinetic resolution : Use chiral stationary phases in preparative SFC to separate enantiomers post-synthesis .

Q. How are computational methods applied to predict the reactivity of this compound in drug discovery?

- DFT calculations : Model transition states to predict regioselectivity in electrophilic substitutions (e.g., nitration, halogenation).

- Molecular docking : Screen interactions with biological targets (e.g., opioid receptors) using software like AutoDock .

- QSAR models : Correlate substituent effects (e.g., electron-withdrawing groups at C-7) with bioactivity .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported yields for similar dihydroquinoline syntheses?

Yield variations often stem from:

- Catalyst loading : Higher Pd/C ratios (e.g., 10 mol%) improve hydrogenation efficiency but may increase costs .

- Purification methods : Flash chromatography vs. recrystallization can lead to 5–10% yield differences due to compound loss .

- Scale effects : Milligram-scale reactions may underperform compared to gram-scale due to inefficient mixing or heat transfer .

Q. What experimental evidence supports the stability of this compound under physiological conditions?

- pH stability studies : Monitor degradation via HPLC in buffers (pH 1–10) over 24 hours.

- Thermogravimetric analysis (TGA) : Determine decomposition temperatures (e.g., >192°C for tert-butyl analogs) .

- Light sensitivity : Store in amber vials to prevent photodegradation, as quinoline derivatives are prone to oxidation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.